1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate
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Overview
Description
1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate is a complex organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry as building blocks for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by the reaction of ethylenediamine with diethyl oxalate under reflux conditions.
Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced by reacting the piperazine derivative with ethylene oxide in the presence of a base such as sodium hydroxide.
Esterification: The tert-butyl ester and methyl ester groups can be introduced through esterification reactions using tert-butyl chloroformate and methyl chloroformate, respectively, in the presence of a base such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability. Flow microreactors allow for precise control of reaction conditions, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The ester groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of amide or thioester derivatives.
Scientific Research Applications
1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate has several scientific research applications, including:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmaceutical compounds with potential antibacterial, antifungal, anticancer, and antihistamine activities.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Chemical Synthesis: It is employed as an intermediate in the synthesis of complex organic molecules, including amides, sulfonamides, and Mannich bases.
Mechanism of Action
The mechanism of action of 1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyethyl and ester groups enhance its binding affinity to these targets, leading to inhibition or activation of biological pathways. The piperazine ring provides conformational flexibility, allowing the compound to adopt favorable interactions with macromolecules .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate
- tert-Butyl 4-(2-hydrazino-2-oxoethyl)-piperazine-1-carboxylate
Uniqueness
1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate is unique due to the presence of both hydroxyethyl and ester groups, which confer distinct chemical properties and biological activities. Compared to similar compounds, it offers enhanced solubility, stability, and potential for diverse chemical modifications .
Properties
IUPAC Name |
1-O-tert-butyl 2-O-methyl 4-(2-hydroxyethyl)piperazine-1,2-dicarboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5/c1-13(2,3)20-12(18)15-6-5-14(7-8-16)9-10(15)11(17)19-4/h10,16H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNMNJWHYZOMVRS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1C(=O)OC)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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